![molecular formula C22H27N3O2 B2473991 N1-benzyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955530-70-8](/img/structure/B2473991.png)
N1-benzyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The presence of the nitrogen atoms might also allow for reactions involving the formation or breaking of nitrogen-containing groups.Scientific Research Applications
- Application : N’-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide derivatives have been investigated for their insect growth-regulating activity. Specifically, 1-benzyl-2-methylbenzimidazole derivatives (BMBIs) were synthesized and evaluated against Bombyx mori (silkworms). BMBIs exhibited two distinct biological activities: inhibition of development and acute lethality. The position of substitutions on the 1-benzyl moiety influenced their activity. BMBIs with substitutions at the 2 and/or 4 positions showed higher activity compared to those with substitutions at the 3 position .
- Application : A related compound, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one, was synthesized and evaluated for antioxidant potential. It exhibited good scavenging activity, comparable to ascorbic acid (positive control), as determined by the DPPH assay .
- Application : N’-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide derivatives have been synthesized using improved methods. For example, 1-benzyl-2-methylbenzimidazole was prepared from 2-methylbenzimidazole via bromination, benzyl protection, and halogen exchange reactions. This method offers improved yield and ease of purification .
- Application : Although not directly related to the mentioned compound, indole derivatives (including indole-3-acetic acid) serve as plant hormones produced during tryptophan degradation. These compounds influence plant growth, root development, and responses to environmental cues .
- Application : N’-benzyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide derivatives, such as 1-benzyl-5-[(E)-2,6-dimethyl-1,5-heptadienyl]imidazole (KK-42), induce precocious metamorphosis in silkworms and break diapause in Japanese oak silkworms. These compounds represent potential candidates for novel insecticides .
Insect Growth Regulation
Antioxidant Potential
Synthetic Methods and Improved Yield
Plant Hormone Analogues
Biological Activity in Lepidoptera
properties
IUPAC Name |
N'-benzyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-25-14-6-9-19-15-17(10-11-20(19)25)12-13-23-21(26)22(27)24-16-18-7-4-3-5-8-18/h3-5,7-8,10-11,15H,2,6,9,12-14,16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESNYJXLOJNESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide |
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